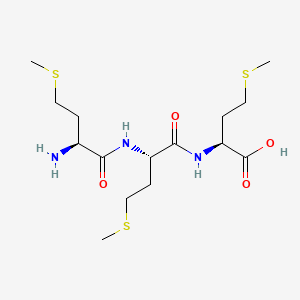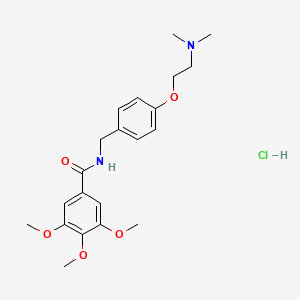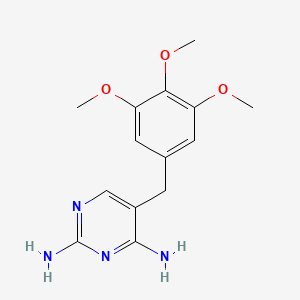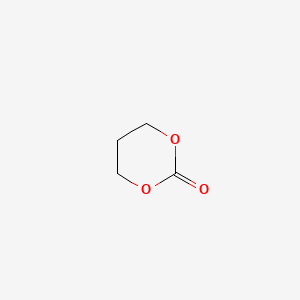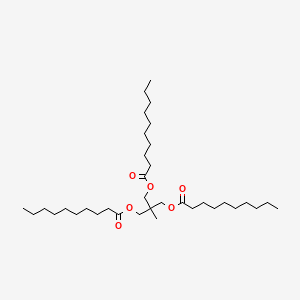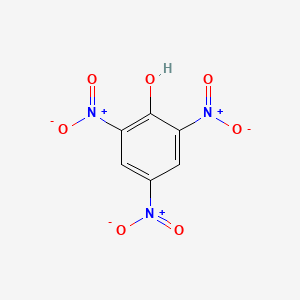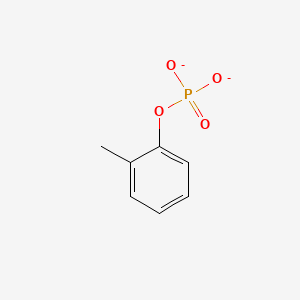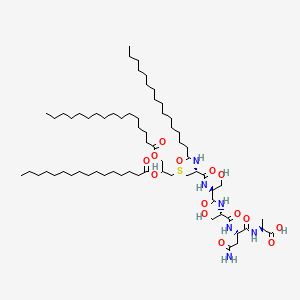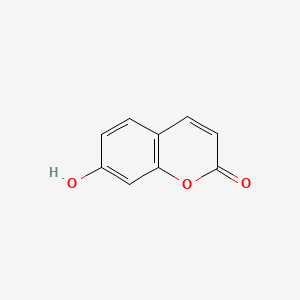
Umbelliferona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La umbeliferona tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La umbeliferona ejerce sus efectos a través de múltiples mecanismos:
Inhibición del estrés oxidativo: Reduce el estrés oxidativo al eliminar los radicales libres.
Efectos antiinflamatorios: Inhibe la producción de citocinas proinflamatorias.
Regulación de la apoptosis: Modula las vías de apoptosis para prevenir la muerte celular.
Mejora de la resistencia a la insulina: Aumenta la sensibilidad a la insulina y regula los niveles de glucosa en sangre.
Hipertrofia miocárdica y fibrosis tisular: Previene la hipertrofia miocárdica y la fibrosis tisular al regular las vías moleculares.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Umbelliferone has diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of Umbelliferone include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .
Cellular Effects
Umbelliferone has been shown to have cytotoxic potential in cells by inducing apoptosis . This is supported by significant levels of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) level .
Molecular Mechanism
The molecular mechanisms of Umbelliferone include the inhibition of oxidative stress and inflammation, which are critical in its action . It also inhibits apoptosis and improves insulin resistance, myocardial hypertrophy, and tissue fibrosis .
Temporal Effects in Laboratory Settings
Its pharmacological studies disclose that Umbelliferone is expected to treat many diseases .
Dosage Effects in Animal Models
While specific dosage effects of Umbelliferone in animal models are not mentioned in the available literature, it has been demonstrated to have potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, having neuroprotective, anti-microbial, and anti-cancer activity in addition to beneficial effect in the management of rheumatoid arthritis .
Metabolic Pathways
It has been shown to regulate blood glucose and lipid metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La umbeliferona se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de condensación de Pechmann, donde el resorcinol reacciona con acetoacetato de etilo en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, para formar umbeliferona . Las condiciones de reacción típicamente incluyen calentar la mezcla a alrededor de 100 °C durante varias horas .
Métodos de producción industrial
En entornos industriales, la umbeliferona a menudo se extrae de fuentes vegetales, como la manzanilla, utilizando técnicas como la maceración con una solución acuosa de etanol . Este método ha demostrado producir cantidades elevadas de umbeliferona y herniarina, otro derivado de la cumarina .
Análisis De Reacciones Químicas
Tipos de reacciones
La umbeliferona sufre varias reacciones químicas, que incluyen:
Oxidación: La umbeliferona se puede oxidar para formar esculetina, otro derivado de la cumarina.
Reducción: La reducción de la umbeliferona puede llevar a la formación de dihidroumbeliferona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan para reacciones de reducción.
Principales productos formados
Esculetina: Formada a través de la oxidación.
Dihidroumbeliferona: Formada a través de la reducción.
Skimmina y Herniarina: Formada a través de la glicosilación y la metilación, respectivamente.
Comparación Con Compuestos Similares
La umbeliferona se compara con otros derivados de la cumarina, como:
Esculetina: Similar a la umbeliferona pero tiene grupos hidroxilo adicionales, lo que mejora sus propiedades antioxidantes.
Herniarina: Un derivado metilado de la umbeliferona con mayores actividades antibacterianas y anticancerígenas.
Skimmina: Un derivado glicosilado con mejor solubilidad en agua y efectos neuroprotectores.
La umbeliferona destaca por su amplio espectro de actividades biológicas y su potencial para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBXUUXSCNDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Record name | umbelliferone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Umbelliferone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052626 | |
| Record name | Umbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | Umbelliferone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18494 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Umbelliferone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-35-6 | |
| Record name | Umbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Umbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UMBELLIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Z60NTL4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Umbelliferone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230 - 232 °C | |
| Record name | Umbelliferone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does umbelliferone exert its anti-tumor effects?
A1: Umbelliferone has been shown to inhibit tumor glycolysis by binding to key enzymes in the glycolytic pathway, such as glucose-6-phosphate isomerase (GPI), glycerol-3-phosphate dehydrogenase (GPD2), and phosphoglycerate kinase 2 (PGK2) []. This binding disrupts the energy supply to tumor tissue, ultimately reducing tumor growth.
Q2: What is the role of umbelliferone in combating rheumatoid arthritis?
A2: Studies suggest that umbelliferone targets tyrosine kinases in fibroblast-like synoviocytes (FLS), the key effector cells in rheumatoid arthritis []. This interaction inhibits FLS proliferation, migration, invasion, and importantly, the NF-κB signaling pathway, a crucial player in inflammation.
Q3: How does umbelliferone contribute to neuroprotection in Parkinson's disease?
A3: Research indicates that umbelliferone exhibits neuroprotective effects in a mouse model of Parkinson's disease by attenuating 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity []. It achieves this by reducing nitrosative stress, maintaining glutathione levels, and preventing caspase-3 activation, a marker of apoptosis.
Q4: What is the molecular formula and weight of umbelliferone?
A4: The molecular formula of umbelliferone is C9H6O3, and its molecular weight is 162.14 g/mol.
Q5: What are the key spectroscopic features of umbelliferone?
A5: Umbelliferone exhibits strong fluorescence, with an excitation wavelength maximum around 320 nm and an emission wavelength maximum around 460 nm [, , , ]. This property makes it useful for various analytical applications.
Q6: How stable is umbelliferone in different formulations?
A6: Umbelliferone's stability can be enhanced by encapsulating it within nanocarriers like solid lipid nanoparticles (SLNs) []. This approach not only improves stability but also enhances its antioxidant activity.
Q7: Can umbelliferone act as a substrate for enzymes?
A7: Yes, umbelliferone is a substrate for polyphenol oxidase. This enzyme hydroxylates umbelliferone to esculetin, its ortho-diphenol, and further oxidizes it to ortho-quinone [].
Q8: How is molecular docking used to study umbelliferone's interactions?
A8: Molecular docking studies have been employed to predict the binding affinity and interactions of umbelliferone with various target proteins, such as glycolytic enzymes in cancer [] and tyrosine kinases in rheumatoid arthritis []. These studies provide valuable insights into its potential mechanisms of action.
Q9: How do structural modifications to the umbelliferone scaffold affect its xanthine oxidase inhibitory activity?
A9: The presence of a 7-hydroxy group is crucial for the inhibitory activity of umbelliferone against xanthine oxidase. A 6-hydroxy group, as in esculetin, enhances this activity, while a 6-methoxy substitution, as in scopoletin, reduces it []. Bulky substituents at the 8-position also diminish the inhibitory effect.
Q10: What are some strategies to improve the stability and delivery of umbelliferone?
A10: Encapsulating umbelliferone in nanocarriers like SLNs has been shown to improve its stability and antioxidant activity []. Further research into targeted drug delivery systems could enhance its bioavailability and therapeutic efficacy.
Q11: How is umbelliferone metabolized in the human body?
A11: Umbelliferone is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2A6, into 7-hydroxycoumarin glucuronide [, , ].
Q12: What in vivo models have been used to study the effects of umbelliferone?
A12: Murine models of allergic airway inflammation [], Parkinson's disease [], and isoproterenol-induced myocardial infarction [, ] have been employed to investigate the therapeutic potential of umbelliferone.
Q13: What is known about the potential toxicity of umbelliferone?
A13: While umbelliferone generally exhibits a favorable safety profile, further research is needed to assess its potential long-term effects.
Q14: What drug delivery systems have been explored for umbelliferone?
A14: Solid lipid nanoparticles (SLNs) have shown promise in enhancing the stability and delivery of umbelliferone [].
Q15: Can umbelliferone be used for diagnostic purposes?
A15: Umbelliferone's fluorescent properties have been explored for potential diagnostic applications, particularly in imaging studies [].
Q16: What analytical methods are commonly used to quantify umbelliferone?
A16: High-performance liquid chromatography (HPLC) with fluorescence detection is frequently employed for the sensitive and specific quantification of umbelliferone [, , , ]. Additionally, thin-layer chromatography (TLC) coupled with densitometric analysis offers a rapid and efficient method for its determination in plant extracts [, ].
Q17: What are the key parameters considered during the validation of analytical methods for umbelliferone?
A17: Method validation for umbelliferone quantification typically involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) [, ].
Q18: Can umbelliferone affect the activity of drug-metabolizing enzymes?
A18: Yes, umbelliferone is primarily metabolized by CYP2A6, and studies have investigated its potential to inhibit this enzyme [, ].
Q19: Are there any known substitutes for umbelliferone in specific applications?
A19: While umbelliferone possesses unique properties, other coumarin derivatives or structurally similar compounds might exhibit comparable biological activities and could serve as potential alternatives.
Q20: How do different scientific disciplines contribute to umbelliferone research?
A20: Umbelliferone research benefits from a multidisciplinary approach involving organic chemistry, medicinal chemistry, pharmacology, biochemistry, and computational modeling. For instance, organic chemists play a vital role in synthesizing and modifying the umbelliferone scaffold to explore SAR and optimize its pharmacological properties. Medicinal chemists then utilize this information to design and develop novel umbelliferone-based drug candidates.
Q21: What is the significance of horizontal natural product transfer in the context of umbelliferone?
A21: Studies have demonstrated that umbelliferone can be taken up by plants from the soil, indicating its involvement in horizontal natural product transfer []. This phenomenon highlights the ecological interactions between plants and their potential to acquire and utilize exogenous compounds.
Q22: Can umbelliferone be used to study liver function?
A22: Yes, umbelliferone is employed as a probe to assess the activity of CYP2A6, a key drug-metabolizing enzyme in the liver [, , ]. This allows researchers to investigate interindividual variability in drug metabolism and potential drug-drug interactions.
Q23: How is umbelliferone detected in biological samples?
A23: Umbelliferone and its metabolites can be detected and quantified in biological samples like plasma and urine using techniques such as HPLC with fluorescence detection [, ].
Q24: What is the role of umbelliferone in plant defense mechanisms?
A24: Umbelliferone is considered a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attacks or environmental stress []. Its presence contributes to the plant's defense system against infections and diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)
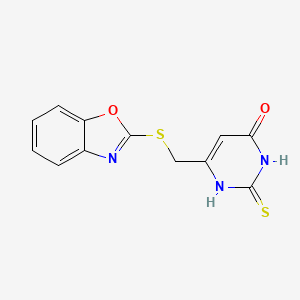
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)

